molecular formula C16H12ClN3O2 B4937311 4-([1]Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride

4-([1]Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride

Cat. No.: B4937311
M. Wt: 313.74 g/mol
InChI Key: FABUBHYRWJUMHH-UHFFFAOYSA-N
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Description

4-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride is a compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is fused with a phenol group, and it is often used in its hydrochloride form to enhance its solubility and stability.

Safety and Hazards

Specific safety and hazard information for this compound was not found. It’s important to handle all chemicals with appropriate safety measures. Always refer to Material Safety Data Sheets (MSDS) or other safety guidelines when handling chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol typically involves the construction of the benzofuro[3,2-d]pyrimidine core followed by the introduction of the phenol group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzofuro[3,2-d]pyrimidine ring system. The phenol group is then introduced through a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to ensure the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the phenol group to form quinones.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a protein kinase inhibitor, which can regulate various cellular processes.

    Medicine: It has shown promise in the development of anticancer agents due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials and as a precursor for other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

4-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol stands out due to its specific structure, which combines the benzofuro[3,2-d]pyrimidine core with a phenol group. This unique combination enhances its biological activity and makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2.ClH/c20-11-7-5-10(6-8-11)19-16-15-14(17-9-18-16)12-3-1-2-4-13(12)21-15;/h1-9,20H,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUBHYRWJUMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667681
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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